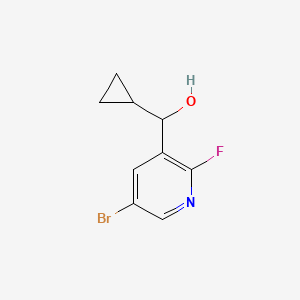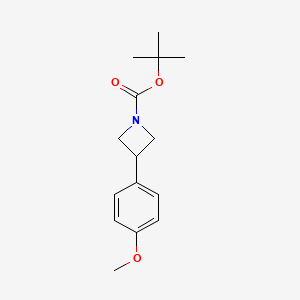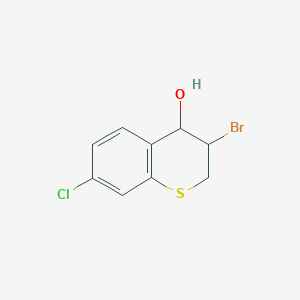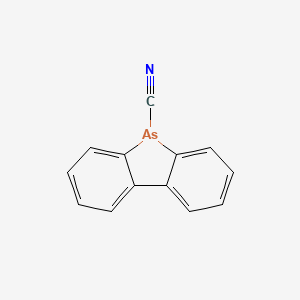
(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol: is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the methanol moiety at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).
Cyclopropylation: The cyclopropyl group can be attached to the methanol moiety through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, fluorination, and cyclopropylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Biological Research: It is used in studies to understand the interactions of pyridine derivatives with biological systems and their potential effects on cellular processes.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of new agrochemical products with improved efficacy and safety profiles.
Chemical Industry: It serves as an intermediate in the production of various chemicals and materials used in different industrial applications.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to target molecules. The cyclopropyl group attached to the methanol moiety can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(5-Bromo-3-fluoropyridin-2-yl)methanol: This compound has a similar structure but with the fluorine atom at the 3-position and the bromine atom at the 2-position.
(5-Bromo-2-chloropyridin-3-yl)methanol: This compound has a chlorine atom instead of a fluorine atom at the 2-position.
(2-Bromo-5-fluoropyridin-3-yl)methanol: This compound has the bromine and fluorine atoms at different positions on the pyridine ring.
Uniqueness: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol is unique due to the specific arrangement of bromine, fluorine, and cyclopropyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H9BrFNO |
|---|---|
Poids moléculaire |
246.08 g/mol |
Nom IUPAC |
(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanol |
InChI |
InChI=1S/C9H9BrFNO/c10-6-3-7(9(11)12-4-6)8(13)5-1-2-5/h3-5,8,13H,1-2H2 |
Clé InChI |
GIGBBAIFDADQDY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=C(N=CC(=C2)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)







![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)

